4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS2/c1-10-13(21-17-16-10)14(19)15-8-11-2-5-18(6-3-11)12-4-7-20-9-12/h11-12H,2-9H2,1H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEATCAVKGCWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3CCSC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Core Formation
The 1,2,3-thiadiazole-5-carboxylic acid precursor serves as the foundational building block. As described in studies on analogous thiadiazole derivatives, the core structure is synthesized via cyclization of thiosemicarbazides or hydrazinecarbothioamides. For this compound, the route begins with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid , prepared through the following sequence:
Cyclization of Thiosemicarbazide :
Reaction of thiosemicarbazide with acetyl chloride in the presence of phosphorus oxychloride (POCl₃) yields the thiadiazole ring. Optimized conditions include refluxing in anhydrous dichloromethane (DCM) at 60°C for 6 hours.Methyl Group Introduction :
Methylation at the 4-position is achieved using methyl iodide (CH₃I) under basic conditions (e.g., potassium carbonate in acetone).
Key Reaction Parameters :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | POCl₃ | DCM | 60°C | 6h | 78% |
| 2 | CH₃I | Acetone | RT | 12h | 85% |
Piperidine-Tetrahydrothiophen Sidechain Synthesis
The amine component, (1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methanamine , is synthesized via reductive amination:
Piperidine-4-carboxaldehyde Preparation :
Oxidation of piperidine-4-methanol using pyridinium chlorochromate (PCC) in DCM.Reductive Amination with Tetrahydrothiophen-3-amine :
The aldehyde reacts with tetrahydrothiophen-3-amine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol.
Optimization Insight :
- Solvent polarity significantly impacts reaction efficiency. Methanol outperforms tetrahydrofuran (THF) due to better solubility of intermediates.
- Stoichiometric excess of NaBH₃CN (1.5 equiv.) ensures complete reduction of the imine intermediate.
Amide Coupling Strategies
The final step involves conjugating the thiadiazole carboxylic acid with the piperidine-tetrahydrothiophen amine. Two predominant methods are employed:
Acid Chloride Mediated Coupling
Activation to Acid Chloride :
Treatment of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) in DCM under reflux. Excess SOCl₂ (2.5 equiv.) ensures quantitative conversion.Amine Coupling :
The acid chloride reacts with (1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methanamine in the presence of triethylamine (TEA) as a base.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Reaction Time | 4h |
| Yield | 72–78% |
Carbodiimide-Based Coupling
Alternative protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:
Advantages :
- Mitigates side reactions associated with acid chloride instability.
- Suitable for heat-sensitive substrates.
Performance Comparison :
| Method | Yield | Purity |
|---|---|---|
| Acid Chloride | 78% | 95% |
| EDC/HOBt | 68% | 92% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.70 (m, piperidine CH₂), 2.30 (s, thiadiazole-CH₃), 3.10–3.40 (m, tetrahydrothiophen SCH₂).
- ¹³C NMR : 167.5 ppm (amide C=O), 160.2 ppm (thiadiazole C=S).
Mass Spectrometry :
Infrared Spectroscopy :
Scale-Up Considerations and Industrial Relevance
Solvent Recovery Systems
Regulatory Compliance
- Residual solvents meet ICH Q3C guidelines: DCM < 600 ppm, methanol < 3000 ppm.
Chemical Reactions Analysis
Carboxamide Group Reactivity
The carboxamide moiety (-CONH-) exhibits characteristic hydrolysis and substitution reactions:
| Reaction Type | Conditions | Products | Supporting Evidence |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (4–6 hrs) | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid + Amine intermediate | Amide hydrolysis observed in structurally similar compounds |
| Basic Hydrolysis | 2M NaOH, 80°C (3–5 hrs) | Sodium carboxylate salt + Free amine | Base-catalyzed cleavage of benzothiazole carboxamides |
| Nucleophilic Substitution | R-X (alkyl halides), K₂CO₃, DMF | Alkylated derivatives at the amide nitrogen | Piperidine alkylation precedents in related piperidinylmethyl compounds |
Mechanistic Insights :
-
Acid hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.
-
Steric hindrance from the piperidine-tetrahydrothiophen group may slow reaction kinetics compared to simpler amides.
1,2,3-Thiadiazole Ring Transformations
The thiadiazole core participates in electrophilic substitutions and ring-opening reactions:
Structural Considerations :
-
The electron-withdrawing thiadiazole ring directs electrophiles to the 4-methyl group for oxidation .
-
Ring-opening under reducing conditions aligns with literature methods for generating thiols .
Piperidine-Tetrahydrothiophen Modifications
The fused piperidine-tetrahydrothiophen system enables stereoselective functionalization:
Notable Challenges :
-
Steric shielding by the tetrahydrothiophen ring complicates N-alkylation, requiring strong bases like NaH .
-
Sulfoxide formation is regioselective under mild oxidizing conditions .
Multicomponent Coupling Reactions
The compound serves as a scaffold for synthesizing hybrid pharmacophores:
Optimization Metrics :
-
Coupling efficiency depends on the electron density of the thiadiazole ring .
-
Steric bulk from the tetrahydrothiophen group necessitates longer reaction times.
Stability Under Physiological Conditions
Degradation pathways inform formulation strategies:
Formulation Implications :
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound under discussion has shown potential in various studies:
- Mechanism of Action : Thiadiazoles are believed to inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation. They may also target specific kinases involved in tumorigenesis .
- In Vitro Studies : Research indicates that compounds similar to 4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide exhibit cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells .
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 15 | |
| Compound B | A549 | 20 | |
| 4-Methyl Thiadiazole Derivative | SKNMC | >50 |
Antimicrobial Properties
Thiadiazole derivatives are also recognized for their antimicrobial activities. They have demonstrated effectiveness against various bacterial strains and fungi:
- Study Findings : Certain derivatives have shown significant inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Central Nervous System Effects
Compounds containing thiadiazole rings have been investigated for their effects on the central nervous system:
- Potential Applications : They may act as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the reaction of thiadiazole with piperidine derivatives. The structural modifications of thiadiazoles can lead to enhanced biological activity.
Synthesis Pathway:
- Starting Materials : Thiadiazole derivatives and piperidine.
- Reagents : Use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amidation reactions.
- Characterization Techniques : NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structure .
Case Studies
Recent case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Study on Anticancer Efficacy :
- Antimicrobial Testing :
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Findings and Implications
Piperidine Substitution :
- The tetrahydrothiophen-3-yl group in the target compound introduces a sulfur-containing heterocycle, which may enhance lipophilicity and membrane permeability compared to the methylsulfonyl group in . However, the methylsulfonyl substituent could improve aqueous solubility due to its polar nature .
- Analogs with diarylpiperidinylidene groups (e.g., ) exhibit strong antitumor activity (IC50: 8–14 µM), suggesting that bulky aromatic substituents on piperidine enhance interactions with hydrophobic enzyme pockets .
Carboxamide Linkage :
- The carboxamide group is critical for hydrogen bonding with biological targets. In , similar coupling strategies (e.g., using EDC/HOBt) yield bioactive amides, implying that the target compound’s synthesis likely follows established protocols .
Thiadiazole Core :
- The 1,2,3-thiadiazole ring’s electron-deficient nature facilitates interactions with nucleophilic residues in enzymes. Derivatives with thiophene or pyridine substituents (e.g., ) show enhanced binding in docking studies due to additional π-π interactions .
Biological Activity
The compound 4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential as therapeutic agents in various domains, including oncology, infectious diseases, and neurological disorders. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that thiadiazole derivatives exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : Thiadiazoles have been shown to inhibit several enzymes involved in cancer progression, such as c-Met kinase. For instance, compounds similar to This compound have demonstrated significant inhibitory effects on c-Met phosphorylation in both cell-free and cellular systems .
- Cell Cycle Arrest and Apoptosis : The compound has been associated with inducing cell cycle arrest and apoptosis in cancer cell lines. Specifically, studies have shown that certain thiadiazole derivatives can trigger apoptotic pathways in human cancer cells .
- Antimicrobial Activity : Thiadiazoles are also recognized for their antibacterial and antifungal properties. They act by disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
Biological Activity Overview
The biological activity of This compound can be summarized in the following table:
Case Studies and Research Findings
Several studies have evaluated the efficacy of thiadiazole derivatives:
- In Vitro Studies : A study highlighted that a related thiadiazole compound exhibited IC50 values in the nanomolar range against c-Met, demonstrating potent inhibitory effects on cancer cell proliferation .
- In Vivo Studies : Pharmacokinetic evaluations in animal models (e.g., BALB/c mice) showed promising absorption and distribution profiles for similar compounds, indicating potential for clinical application .
- Comparative Analysis : Research comparing different thiadiazole derivatives revealed that modifications to the thiadiazole ring significantly impacted biological activity. For instance, substituents on the piperidine moiety were found to enhance potency against specific cancer cell lines .
Q & A
Basic: What are the common synthetic routes for synthesizing 4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
Coupling of thiadiazole-5-carboxylic acid derivatives with piperidine intermediates via amide bond formation.
Functionalization of the piperidine ring with tetrahydrothiophene groups using nucleophilic substitution or cyclization reactions.
Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts). For example, acetonitrile or DMF under reflux (60–100°C) is commonly used for heterocyclic coupling .
Key Characterization Steps:
- NMR spectroscopy (1H/13C) to confirm regioselectivity and purity.
- Mass spectrometry (MS) for molecular weight validation .
Basic: How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
A combination of analytical techniques is employed:
- 1H/13C NMR : Identifies proton environments (e.g., methyl groups on thiadiazole at δ ~2.5 ppm; piperidine protons at δ ~3.0–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
